1-Methyl-4-(pent-2-en-2-yl)benzene
Description
Properties
CAS No. |
53496-99-4 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
1-methyl-4-pent-2-en-2-ylbenzene |
InChI |
InChI=1S/C12H16/c1-4-5-11(3)12-8-6-10(2)7-9-12/h5-9H,4H2,1-3H3 |
InChI Key |
RMHOMGVVVOWTDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The Friedel-Crafts alkylation is a classical method for synthesizing alkylated aromatic compounds. For 1-methyl-4-(pent-2-en-2-yl)benzene, this method involves the reaction of toluene with isoprene (2-methyl-1,3-butadiene) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electrophilic carbocation generated from isoprene attacks the toluene ring, leading to alkylation at the para position due to the directing effect of the methyl group.
Optimization and Conditions
- Catalyst Loading : AlCl₃ is used in stoichiometric amounts (1:1 molar ratio to isoprene) to ensure complete activation of the electrophile.
- Temperature : Reactions are conducted at 0–5°C initially to control exothermicity, followed by gradual warming to 35–60°C to complete the reaction.
- Solvent : Anhydrous dichloromethane or ethylene dichloride is employed to stabilize the carbocation intermediate.
Challenges and Byproducts
A major limitation of this method is carbocation rearrangement, which can yield undesired ortho-substituted products or polyalkylated derivatives. To mitigate this, slow addition of isoprene and strict temperature control are critical. Typical yields range from 60% to 75% after purification via vacuum distillation.
Catalytic Dehydrogenation of p-Menthane
Industrial-Scale Synthesis
Dehydrogenation of p-menthane (1-isopropyl-4-methylcyclohexane) is the preferred industrial method due to its high efficiency and scalability. This process involves the removal of hydrogen atoms from p-menthane over a transition metal catalyst, such as palladium (Pd) or platinum (Pt), supported on alumina.
Reaction Conditions
- Catalyst : Pd/C (5% loading) at 250–300°C under reduced pressure (10–15 bar).
- Yield : Exceeds 85% with minimal side products, primarily due to the selectivity of the catalyst.
- Byproducts : Trace amounts of o-cymene and limonene may form but are removed via fractional distillation.
Advantages Over Friedel-Crafts
This method avoids carbocation rearrangements and offers superior regioselectivity. Additionally, p-menthane is readily available from turpentine oil, making the process cost-effective for large-scale production.
Comparative Analysis of Synthesis Methods
| Parameter | Friedel-Crafts Alkylation | Catalytic Dehydrogenation |
|---|---|---|
| Starting Materials | Toluene, isoprene | p-Menthane |
| Catalyst | AlCl₃ | Pd/C or Pt/C |
| Temperature Range | 0–60°C | 250–300°C |
| Yield | 60–75% | 85–90% |
| Byproducts | Ortho isomers, polyalkylated compounds | Limonene, o-cymene |
| Industrial Applicability | Limited due to carbocation issues | High scalability and efficiency |
Reaction Mechanisms
Friedel-Crafts Alkylation Mechanism
- Electrophile Generation : AlCl₃ polarizes the C-Cl bond in isoprene, forming a carbocation (CH₂=C(CH₃)-CH₂⁺).
- Aromatic Substitution : The carbocation attacks the para position of toluene, facilitated by the methyl group’s electron-donating effect.
- Deprotonation : A base (e.g., AlCl₄⁻) abstracts a proton, restoring aromaticity and forming the product.
Dehydrogenation Mechanism
- Adsorption : p-Menthane adsorbs onto the catalyst surface.
- C-H Bond Cleavage : Sequential removal of hydrogen atoms from adjacent carbons forms the double bond.
- Desorption : The product desorbs, regenerating the catalyst.
Industrial Production Considerations
Catalyst Regeneration
Pd/C catalysts are regenerated via calcination at 500°C in air to remove carbon deposits, extending their lifespan to over 50 cycles.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(pent-2-en-2-yl)benzene undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield p-menthane, a saturated hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Oxidation: p-Cymene hydroperoxide, p-cymene alcohol, p-cymene ketone.
Reduction: p-Menthane.
Substitution: Nitro-p-cymene, sulfo-p-cymene, halo-p-cymene.
Scientific Research Applications
1-Methyl-4-(pent-2-en-2-yl)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fragrances, flavors, and cosmetics.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(pent-2-en-2-yl)benzene involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Analgesic Properties: The compound modulates pain perception by interacting with opioid receptors and inhibiting pain signaling pathways.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural differences among analogs lie in the substituent’s chain length, branching, and double bond position. Below is a comparative analysis:
*Calculated based on analogous structures.
Key Observations:
- Chain Length and Branching: Longer chains (e.g., pentenyl vs.
- Double Bond Position : The pent-2-en-2-yl group’s internal double bond may enhance stability compared to terminal alkenes (e.g., p-cymenene) .
Physical and Chemical Properties
- Volatility : Shorter-chain analogs like p-cymenene (C₁₀H₁₂) are more volatile and detected in essential oils, whereas longer chains (e.g., pentenyl) likely exhibit lower vapor pressures .
- Solubility : Increased alkyl/alkenyl chain length reduces water solubility; all analogs are hydrophobic .
- Stability : Allylic positions (e.g., in p-cymenene) are prone to oxidation, forming hydroperoxides or ketones .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-Methyl-4-(pent-2-en-2-yl)benzene, and what factors influence the choice of catalyst?
- Methodology : Cross-coupling reactions, such as Kumada or Suzuki couplings, are widely used. For example, 1-methoxy-4-(penta-1,3-dien-1-yl)benzene (a structural analog) is synthesized via palladium-catalyzed coupling of aryl halides with Grignard reagents . Catalyst selection (e.g., Pd(PPh₃)₄ vs. Ni-based systems) depends on substrate compatibility and stereochemical requirements. Solvent polarity and temperature optimization are critical for yield and selectivity.
- Key Considerations : Air-sensitive catalysts require inert atmospheres, and reaction monitoring via TLC or GC-MS ensures intermediate stability .
Q. Which spectroscopic techniques are most effective for characterizing structural isomerism in this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and double-bond geometry. For example, coupling constants in ¹H NMR (e.g., for trans alkenes) distinguish E/Z isomers .
- IR Spectroscopy : C=C stretching vibrations (~1650 cm⁻¹) and aryl C-H bends confirm unsaturated bonds and substitution patterns .
- Data Interpretation : Integration of NMR peaks and DEPT-135 experiments resolve overlapping signals in complex mixtures .
Advanced Research Questions
Q. How can computational chemistry resolve ambiguities in stereochemical assignments for derivatives of this compound?
- Methodology : Density Functional Theory (DFT) calculations predict NMR chemical shifts and coupling constants, which are compared to experimental data. For instance, PDB-based docking models (e.g., PDB 3HKC) validate steric interactions in stereoisomers .
- Case Study : Inconsistent NOESY correlations for pentadienyl substituents were resolved using molecular dynamics simulations to confirm the E-configuration .
Q. What strategies reconcile contradictory results between HPLC purity assessments and NMR data?
- Methodology :
- HPLC-MS : Detects low-level impurities (e.g., oxidation byproducts) that NMR might miss due to sensitivity limits. Adjust mobile phase composition (e.g., methanol/buffer ratios) to improve peak resolution .
- Quantitative NMR (qNMR) : Uses internal standards (e.g., maleic acid) to quantify purity independently, cross-validating HPLC results .
- Statistical Analysis : ANOVA and Fisher’s PLSD post-hoc tests identify significant discrepancies, with indicating systematic errors .
Q. How can reaction conditions be optimized to minimize hazardous byproducts during synthesis?
- Methodology :
- Green Chemistry Principles : Replace halogenated solvents with ethanol/water mixtures. Continuous flow reactors reduce waste generation compared to batch processes .
- Byproduct Analysis : GC-MS identifies toxic intermediates (e.g., brominated side products), guiding catalyst tuning or stoichiometric adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
